
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride is a chemical compound with the molecular formula C7H13Cl3N2O2This compound is characterized by the presence of two chloroethyl groups, a pyruvamidoxime moiety, and a phenylhydrazone group, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
The synthesis of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves several steps. One common method includes the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine. This reaction typically occurs in chloroform, yielding N,N-bis(2-chloroethyl)amides . Another approach involves the use of anhydrous sodium acetate instead of pyridine, which can result in varying yields . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This compound can alkylate DNA, leading to the formation of DNA adducts and cross-links. These interactions can disrupt cellular processes such as replication and transcription, ultimately resulting in cytotoxic effects . The molecular targets include the N7 position of guanine in DNA, which is a common site for alkylation by nitrogen mustards .
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-phenylhydrazone monohydrochloride can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)amine hydrochloride: This compound is a precursor in the synthesis of various bis(2-chloroethyl) derivatives.
N,N-Bis(2-chloroethyl)methylamine: Known for its cyclization reactions in aqueous hydrazine, leading to the formation of heterocyclic compounds.
N,N-Bis(2-chloroethyl)-N’-hydroxy-2-oxopropanimidamide: Another related compound with similar chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
77337-91-8 |
|---|---|
Molekularformel |
C13H19Cl3N4O |
Molekulargewicht |
353.7 g/mol |
IUPAC-Name |
(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-(phenylhydrazinylidene)propanimidamide;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N4O.ClH/c1-11(16-17-12-5-3-2-4-6-12)13(18-20)19(9-7-14)10-8-15;/h2-6,17,20H,7-10H2,1H3;1H/b16-11+,18-13-; |
InChI-Schlüssel |
XKXLAWAGTHKYAC-AZGPVPMLSA-N |
Isomerische SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=N/O)/N(CCCl)CCCl.Cl |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


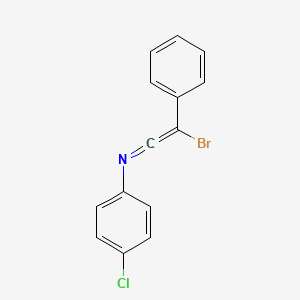
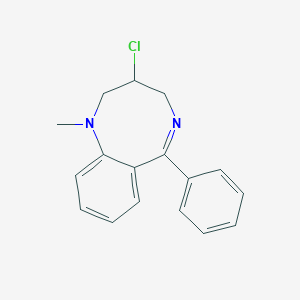
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
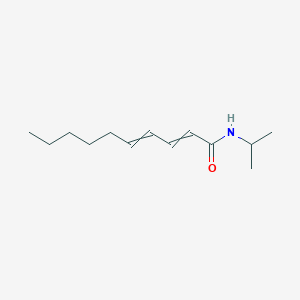
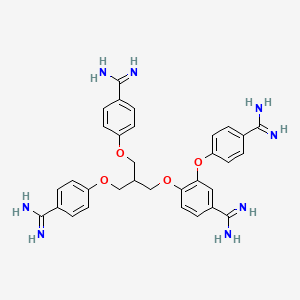

![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
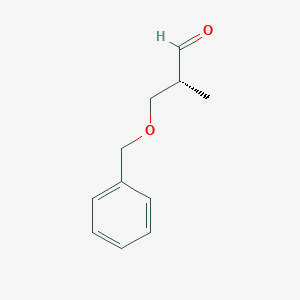

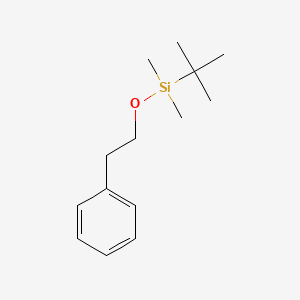
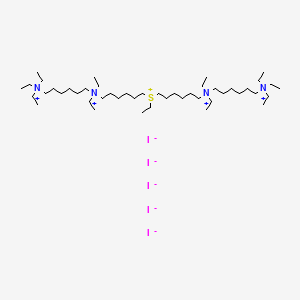
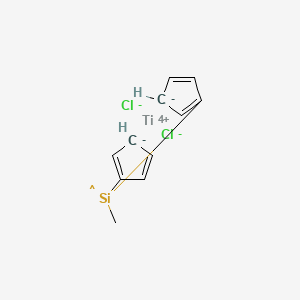
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
